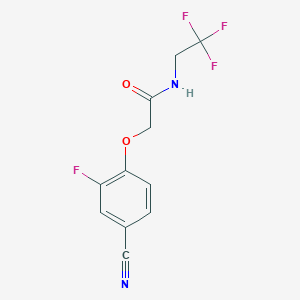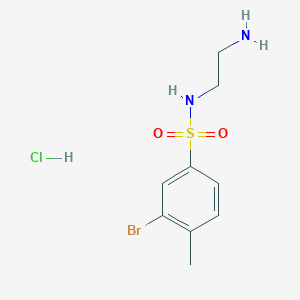
N-(2-aminoethyl)-3-bromo-4-fluorobenzenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-3-bromo-4-fluorobenzenesulfonamide;hydrochloride, commonly known as AF-6, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AF-6 belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities.
Wirkmechanismus
The mechanism of action of AF-6 is not fully understood. However, it has been proposed that AF-6 may exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, AF-6 has been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
AF-6 has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of fungi. AF-6 has also been found to modulate the expression of genes involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
AF-6 has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and its hydrochloride salt form is readily soluble in water. AF-6 has also been found to exhibit low toxicity in animal studies. However, one limitation of AF-6 is its relatively low potency compared to other sulfonamide compounds. This may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on AF-6. One potential area of investigation is its use as a therapeutic agent for cancer treatment. AF-6 has been shown to inhibit the growth of several cancer cell lines, and further studies are needed to evaluate its potential as a cancer chemotherapy agent. Another potential direction is the development of AF-6 derivatives with improved potency and selectivity. Finally, the mechanism of action of AF-6 needs to be further elucidated to better understand its biological activities.
Synthesemethoden
AF-6 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromo-4-fluorobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base and a solvent. The resulting intermediate is then treated with hydrochloric acid to obtain AF-6 hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
AF-6 has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antifungal activities. AF-6 has also been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer.
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-3-bromo-4-fluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrFN2O2S.ClH/c9-7-5-6(1-2-8(7)10)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEFPTPUSIGHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)

![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)

![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)

![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)


